
17-(4-Decylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-(4-Decylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is a complex organic compound characterized by its unique structure, which includes a decylphenoxy group and multiple ether linkages
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-(4-Decylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves the reaction of 4-decylphenol with a polyether chain precursor. The reaction conditions often include the use of a strong base, such as sodium hydride, to deprotonate the phenol group, followed by the addition of the polyether chain under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions: 17-(4-Decylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL can undergo various chemical reactions, including:
Substitution: The phenoxy group can participate in substitution reactions with electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or ethers .
科学的研究の応用
17-(4-Decylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions and formulations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
作用機序
The mechanism of action of 17-(4-Decylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL involves its interaction with molecular targets through its phenoxy and ether groups. These interactions can disrupt cellular membranes or interfere with enzymatic activities, leading to various biological effects . The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
類似化合物との比較
(4-Decylphenoxy)acetic acid: Shares the decylphenoxy group but differs in the presence of an acetic acid moiety.
4-(4-Decylphenoxy)benzenesulfonic acid sodium salt: Contains a sulfonic acid group, making it more hydrophilic compared to 17-(4-Decylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL.
Uniqueness: this compound is unique due to its multiple ether linkages, which confer distinct physicochemical properties. These properties make it suitable for applications requiring both hydrophobic and hydrophilic interactions .
特性
CAS番号 |
90996-04-6 |
|---|---|
分子式 |
C28H50O7 |
分子量 |
498.7 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-(4-decylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C28H50O7/c1-2-3-4-5-6-7-8-9-10-27-11-13-28(14-12-27)35-26-25-34-24-23-33-22-21-32-20-19-31-18-17-30-16-15-29/h11-14,29H,2-10,15-26H2,1H3 |
InChIキー |
OMCWRQFSRGSRLF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


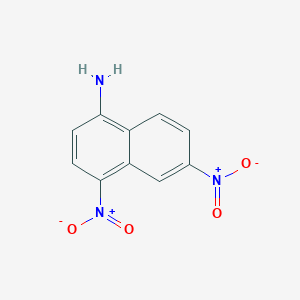
![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)
![Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}phenylsilane](/img/structure/B14365861.png)
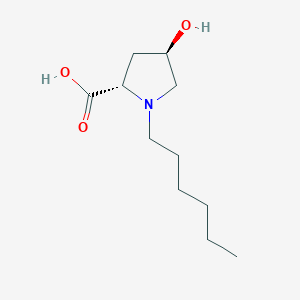
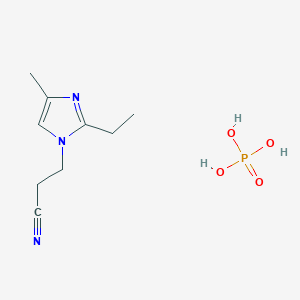
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
![[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate](/img/structure/B14365891.png)

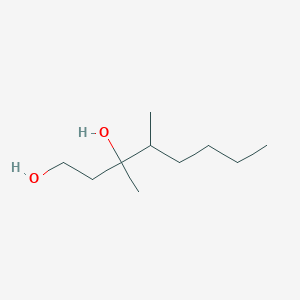

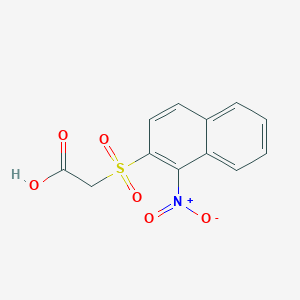
![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
